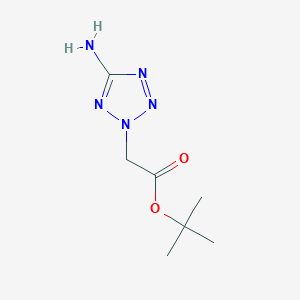
Tert-butyl 2-(5-aminotetrazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(5-aminotetrazol-2-yl)acetate is a useful research compound. Its molecular formula is C7H13N5O2 and its molecular weight is 199.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 2-(5-aminotetrazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews various studies on its biological effects, mechanisms of action, and applications in research.
Chemical Structure and Properties
This compound features a tert-butyl group attached to an acetate moiety, with a 5-aminotetrazole unit. This structure is notable for its potential interactions with biological systems, particularly due to the presence of the tetrazole ring, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of aminotetrazoles can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may possess similar antimicrobial capabilities .
Cytotoxic Effects
In vitro studies have shown that aminotetrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to 5-aminotetrazole have been reported to induce apoptosis in certain cancer cells, making them candidates for further development as anticancer agents . The mechanism often involves the modulation of cell signaling pathways that control proliferation and survival.
Toxicity Studies
Safety evaluations are crucial for any potential therapeutic agent. This compound has undergone preliminary toxicity assessments. In acute toxicity tests on rats, no significant adverse effects were observed at high doses (up to 2000 mg/kg), indicating a favorable safety profile . Long-term studies also reported no significant changes in hematological or biochemical parameters at lower doses, establishing a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg/day .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The tetrazole moiety can mimic the structure of biologically relevant molecules, allowing it to bind to enzymes or receptors involved in various metabolic pathways. For example, it may inhibit enzymes that are crucial for cell division or survival, leading to cytotoxic effects against cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study examining the antimicrobial properties of aminotetrazoles found that modifications to the tetrazole ring significantly influenced activity against bacterial strains. This compound was included in this analysis, showing promising results against Gram-positive bacteria .
- Cytotoxicity in Cancer Research : In a series of experiments assessing the cytotoxic effects on various cancer cell lines, derivatives of aminotetrazoles including this compound were shown to reduce cell viability significantly at micromolar concentrations. The study highlighted the potential for these compounds in developing new anticancer therapies .
- Toxicological Assessment : Comprehensive toxicity studies revealed that this compound had a low toxicity profile in vivo, supporting its further investigation as a safe therapeutic candidate .
Properties
IUPAC Name |
tert-butyl 2-(5-aminotetrazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O2/c1-7(2,3)14-5(13)4-12-10-6(8)9-11-12/h4H2,1-3H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXMDAZSPCOCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1N=C(N=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














